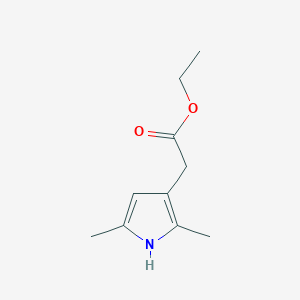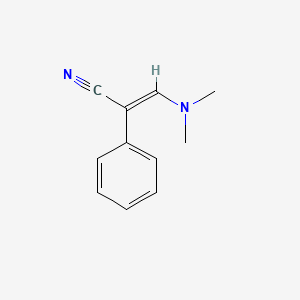
(E)-3-(dimethylamino)-2-phenylprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(dimethylamino)-2-phenylprop-2-enenitrile is an organic compound characterized by the presence of a dimethylamino group, a phenyl group, and a nitrile group attached to a prop-2-ene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(dimethylamino)-2-phenylprop-2-enenitrile typically involves the condensation of benzaldehyde with dimethylamine and malononitrile. The reaction is carried out under basic conditions, often using sodium ethoxide or potassium tert-butoxide as the base. The reaction proceeds via the formation of an intermediate imine, which subsequently undergoes cyclization and dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and solvents that facilitate the reaction can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(dimethylamino)-2-phenylprop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the dimethylamino or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Products may include oxides, ketones, or carboxylic acids.
Reduction: Products typically include primary amines or other reduced derivatives.
Substitution: Products vary depending on the substituent introduced, such as halogenated compounds, alkylated derivatives, or acylated products.
Applications De Recherche Scientifique
(E)-3-(dimethylamino)-2-phenylprop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and other complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (E)-3-(dimethylamino)-2-phenylprop-2-enenitrile involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The dimethylamino group can participate in hydrogen bonding, while the phenyl and nitrile groups can engage in π-π interactions and dipole-dipole interactions, respectively. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(dimethylamino)-N,N-dimethylacrylamide: This compound has a similar structure but with an amide group instead of a nitrile group.
(E)-3-(dimethylamino)methylidene-1,1-dimethylurea: This compound features a urea group in place of the nitrile group.
Uniqueness
(E)-3-(dimethylamino)-2-phenylprop-2-enenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties compared to its analogs. The nitrile group can participate in a wider range of chemical reactions, making the compound versatile for various applications in synthesis and research.
Propriétés
Formule moléculaire |
C11H12N2 |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
(E)-3-(dimethylamino)-2-phenylprop-2-enenitrile |
InChI |
InChI=1S/C11H12N2/c1-13(2)9-11(8-12)10-6-4-3-5-7-10/h3-7,9H,1-2H3/b11-9- |
Clé InChI |
VDKZGONUAHUVJF-LUAWRHEFSA-N |
SMILES isomérique |
CN(C)/C=C(/C#N)\C1=CC=CC=C1 |
SMILES canonique |
CN(C)C=C(C#N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11912625.png)
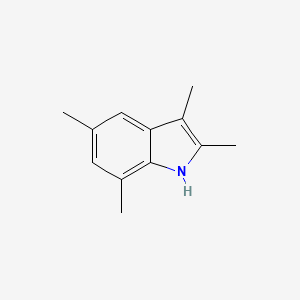



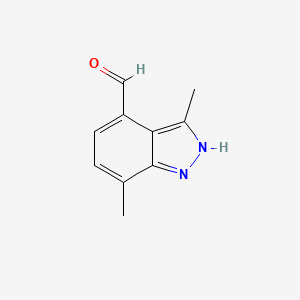
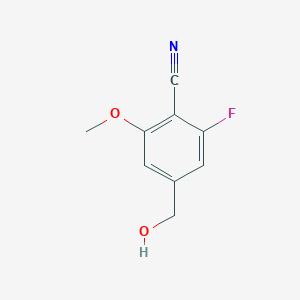
![(1,1-Difluorospiro[2.5]octan-6-yl)methanamine](/img/structure/B11912665.png)

